Gancaonin B
Description
This compound is a natural product found in Glycyrrhiza uralensis and Dermatophyllum secundiflorum with data available.
Structure
2D Structure
3D Structure
Properties
CAS No. |
124596-86-7 |
|---|---|
Molecular Formula |
C21H20O6 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C21H20O6/c1-11(2)4-6-13-15(22)9-18-19(20(13)24)21(25)14(10-27-18)12-5-7-17(26-3)16(23)8-12/h4-5,7-10,22-24H,6H2,1-3H3 |
InChI Key |
YQEPOQVRUDADPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC(=C(C=C3)OC)O)O)C |
melting_point |
206 - 209 °C |
physical_description |
Solid |
Origin of Product |
United States |
Isolation and Purification Methodologies of Gancaonin B
The initial step in studying Gancaonin B is its extraction from natural sources, most notably the roots of Glycyrrhiza uralensis (licorice). nih.gov The general workflow involves solvent extraction followed by various chromatographic techniques to achieve a high degree of purity.
Solvent extraction is a primary method for obtaining crude extracts containing this compound. This process typically utilizes organic solvents such as ethanol (B145695) or methanol. Following extraction, a series of purification steps are necessary to isolate this compound from the complex mixture of other plant metabolites.
Chromatographic techniques are indispensable for the purification of this compound. kngac.ac.in These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. Techniques commonly employed include:
Column Chromatography: This is often used as an initial large-scale purification step. kngac.ac.in
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purification and to assess the purity of the isolated this compound.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of purification and for preliminary identification. slideshare.net
Spectroscopic Analysis of Gancaonin B
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure of this compound. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are utilized to piece together the compound's framework.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Key signals in the ¹H NMR spectrum of this compound include:
Aromatic Protons: Resonances typically observed in the range of δ 6.0–8.0 ppm are indicative of the protons on the chromen-4-one ring and the 3-hydroxy-4-methoxyphenyl group.
Prenyl Group Protons: Characteristic signals for the 3-methylbut-2-en-1-yl (prenyl) substituent are found with methyl groups appearing between δ 1.6–1.8 ppm and olefinic protons at δ 5.2–5.4 ppm.
Hydroxyl Protons: Broad signals corresponding to the phenolic hydroxyl groups are often observed.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Significant resonances include:
Carbonyl Carbon: The C-4 carbonyl carbon of the chromen-4-one ring typically appears at a downfield chemical shift of around δ 180–185 ppm.
Aromatic Carbons: The carbons of the aromatic rings resonate in the region of δ 100–160 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic Protons | 6.0 - 8.0 | 100 - 160 |
| Prenyl (Methyl) | 1.6 - 1.8 | - |
| Prenyl (Olefinic) | 5.2 - 5.4 | - |
| Carbonyl (C-4) | - | 180 - 185 |
Optimization of Extraction Solvents and Techniques
Mass Spectrometry (MS) in Purity Assessment and Structural Confirmation
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the elemental composition of this compound. uni.lu High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in deducing the molecular formula (C₂₁H₂₀O₆).
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the molecule. researchgate.net The fragmentation of the molecular ion provides valuable structural information. For instance, the cleavage of the prenyl side chain is a characteristic fragmentation pathway for prenylated flavonoids.
Table 2: Mass Spectrometry Data for this compound This table is interactive. Click on the headers to sort.
| Ion | m/z (mass-to-charge ratio) | Description |
|---|---|---|
| [M+H]⁺ | 369.13326 | Protonated molecule |
| [M+Na]⁺ | 391.11520 | Sodium adduct |
| [M-H]⁻ | 367.11870 | Deprotonated molecule |
High-Performance Liquid Chromatography (HPLC) for Isolation
Ultraviolet-Visible (UV-Vis) Spectroscopy and Infrared (IR) Spectroscopy for this compound Analysis
UV-Vis and IR spectroscopy provide additional information about the functional groups and electronic transitions within the this compound molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is characteristic of its flavone (B191248) skeleton. ajol.info It exhibits absorption maxima that correspond to π→π* and n→π* electronic transitions within the conjugated system. Typical absorption maxima are observed around 272 nm and 334 nm. ajol.info
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound by detecting the vibrations of chemical bonds. itwreagents.com The IR spectrum shows characteristic absorption bands for:
O-H stretching: A broad band indicating the presence of hydroxyl (-OH) groups.
C=O stretching: A strong absorption peak corresponding to the ketone group in the chromen-4-one ring.
C-O-C stretching: Bands related to the ether and methoxy (B1213986) linkages.
Table 3: Spectroscopic Data for this compound This table is interactive. Click on the headers to sort.
| Spectroscopic Technique | Wavelength/Wavenumber | Functional Group/Transition |
|---|---|---|
| UV-Vis | ~272 nm | π→π* transition |
| UV-Vis | ~334 nm | n→π* transition |
| IR | Broad band | O-H stretch |
| IR | Strong peak | C=O stretch |
| IR | Multiple bands | C-O-C stretch |
Biosynthesis and Metabolic Pathways of Gancaonin B
Proposed Precursor Compounds and Enzymatic Transformations
The biosynthesis of Gancaonin B originates from the primary metabolite L-phenylalanine. The pathway can be conceptually divided into three main stages: the formation of the isoflavone (B191592) core, the introduction of a prenyl group, and subsequent tailoring modifications.
The initial steps are part of the general phenylpropanoid pathway, where L-phenylalanine is converted into 4-coumaroyl-CoA. This molecule serves as a key entry point into flavonoid biosynthesis. The enzyme chalcone (B49325) synthase (CHS) then catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone intermediate. encyclopedia.pub In leguminous plants like those from the Glycyrrhiza genus, chalcone reductase (CHR) often acts in concert with CHS to produce a 6′-deoxychalcone, isoliquiritigenin, which is a critical precursor for 5-deoxyisoflavonoids. oup.comfrontiersin.org
This chalcone is then stereospecifically cyclized by chalcone isomerase (CHI) to form the flavanone (B1672756) liquiritigenin. oup.comresearchgate.net The key branching step toward isoflavonoids is catalyzed by isoflavone synthase (IFS), a cytochrome P450 enzyme, which facilitates an aryl migration of the B-ring from position 2 to position 3 of the heterocyclic C-ring, forming a 2-hydroxyisoflavanone (B8725905) intermediate. frontiersin.org This unstable intermediate is subsequently dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to yield the foundational isoflavone, daidzein (B1669772). frontiersin.org
To arrive at the this compound structure, the daidzein skeleton must undergo several specific modifications. These proposed tailoring reactions include:
Hydroxylation: A hydroxyl group is introduced at the 3' position of the B-ring.
Prenylation: A dimethylallyl pyrophosphate (DMAPP) molecule, derived from the isoprenoid pathway, is attached to the A-ring at the C-6 position. This is a key step catalyzed by a prenyltransferase enzyme. nih.gov
O-methylation: The hydroxyl group at the 4' position of the B-ring is methylated, a reaction catalyzed by an O-methyltransferase (OMT).
The precise order of these final tailoring steps has not been definitively elucidated for this compound itself, but the sequence presented represents a chemically and biologically plausible route.
| Precursor Compound | Transformation Type | Resulting Intermediate/Product |
| L-Phenylalanine | Phenylpropanoid Pathway | 4-Coumaroyl-CoA |
| 4-Coumaroyl-CoA + 3x Malonyl-CoA | Polyketide synthesis | Isoliquiritigenin (a chalcone) |
| Isoliquiritigenin | Isomerization | Liquiritigenin (a flavanone) |
| Liquiritigenin | Aryl migration (Isoflavone synthesis) | 2-Hydroxydihydrodaidzein |
| 2-Hydroxydihydrodaidzein | Dehydration | Daidzein (an isoflavone) |
| Daidzein | Hydroxylation, Prenylation, Methylation | This compound |
Genes and Enzymes Involved in this compound Biosynthesis
The enzymatic reactions described above are catalyzed by specific proteins encoded by a suite of genes. While the complete gene-to-enzyme pathway for this compound has not been fully mapped, extensive transcriptomic and genomic studies in Glycyrrhiza species have identified the key gene families involved in isoflavonoid (B1168493) production. researchgate.netoup.comnih.gov
The biosynthesis begins with enzymes of the general phenylpropanoid pathway. The core isoflavonoid structure is then assembled by a series of enzymes whose genes are well-documented in legumes. mdpi.comfrontiersin.org Transcriptome analysis of Glycyrrhiza uralensis has successfully identified unigenes encoding all the necessary enzymes for the isoflavonoid backbone synthesis. researchgate.netnih.gov
The final, specific tailoring steps are catalyzed by enzymes that create the unique structure of this compound. The critical prenylation step is performed by a prenyltransferase (PT). Plant prenyltransferases that act on flavonoids are typically membrane-bound proteins and often exhibit high substrate and positional specificity. nih.govoup.com While the exact gene for the C-6 prenylation of the this compound precursor has not been isolated, studies have identified multiple flavonoid prenyltransferase genes in related leguminous plants, such as Sophora flavescens and Lupinus albus, suggesting a similar enzyme exists in Glycyrrhiza. nih.govoup.com Similarly, O-methyltransferases (OMTs) are responsible for the methylation of the 4'-hydroxyl group. The draft genome of G. uralensis revealed a gene cluster containing an isoflavone synthase (CYP93C) and two methyltransferases (HI4OMT and 7-IOMT), indicating a coordinated genetic basis for isoflavone modification. nih.gov
| Enzyme | Abbreviation | Gene Family/Name (Example) | Proposed Function in this compound Biosynthesis |
| Phenylalanine Ammonia-Lyase | PAL | PAL | Converts L-Phenylalanine to cinnamic acid. scholarsresearchlibrary.com |
| Cinnamate 4-Hydroxylase | C4H | C4H (Cytochrome P450) | Hydroxylates cinnamic acid. frontiersin.org |
| 4-Coumarate:CoA Ligase | 4CL | 4CL | Activates 4-coumaric acid to 4-coumaroyl-CoA. frontiersin.org |
| Chalcone Synthase | CHS | CHS | Catalyzes condensation of 4-coumaroyl-CoA and malonyl-CoA. researchgate.net |
| Chalcone Reductase | CHR | CHR | Co-acts with CHS to form 6'-deoxychalcone backbone. frontiersin.org |
| Chalcone Isomerase | CHI | CHI | Cyclizes the chalcone into a flavanone. researchgate.net |
| Isoflavone Synthase | IFS | CYP93C (Cytochrome P450) | Catalyzes aryl migration to form the isoflavone skeleton. frontiersin.orgnih.gov |
| 2-Hydroxyisoflavanone Dehydratase | HID | HIDH | Dehydrates the 2-hydroxyisoflavanone intermediate. frontiersin.org |
| Flavonoid Prenyltransferase | PT | PT / G6DT (putative) | Transfers a dimethylallyl group to the C-6 position. nih.gov |
| Isoflavone 4'-O-Methyltransferase | OMT | HI4OMT | Methylates the 4'-hydroxyl group of the B-ring. nih.gov |
Regulation of this compound Biosynthetic Pathways in Plant Systems
The production of isoflavonoids, including this compound, in plants is a highly regulated process, controlled at both the genetic and biochemical levels. This regulation allows the plant to manage the metabolic cost of producing these complex molecules and to deploy them in response to specific developmental or environmental cues.
A key regulatory strategy is the transcriptional control of the biosynthetic genes. Studies on Glycyrrhiza cell cultures have shown that the expression of genes encoding key enzymes like Chalcone Synthase (CHS), Chalcone Isomerase (CHI), and particularly Isoflavone Synthase (IFS), can be significantly upregulated upon exposure to elicitors like chitosan. scholarsresearchlibrary.com This suggests that isoflavonoids in Glycyrrhiza can function as phytoalexins, defensive compounds whose synthesis is induced by perceived threats such as pathogens or herbivores. Environmental stresses, such as drought, have also been shown to induce the expression of a wide array of isoflavonoid pathway genes in G. uralensis, including CHS and IFS. frontiersin.org
Another level of regulation is evidenced by the genomic organization of the biosynthetic genes. In many plants, genes for a specific metabolic pathway are co-located in the genome, forming a biosynthetic gene cluster (BGC). This clustering facilitates the co-regulation of all necessary genes for the pathway. In G. uralensis, a conserved gene cluster for isoflavonoid biosynthesis has been identified, containing genes for an isoflavone synthase and methyltransferases, highlighting the coordinated genetic control of the pathway. nih.gov This co-regulation ensures the efficient and timely production of the final compounds when needed. The activation of these pathways in response to stress signals is often mediated by complex signaling cascades, which can involve transcription factors that bind to the promoter regions of the biosynthetic genes and activate their transcription. researchgate.netnih.gov
Metabolomic Profiling of this compound and its Analogues in Biological Matrices
Metabolomic profiling, which allows for the comprehensive analysis of small molecules in a biological sample, has been instrumental in identifying this compound and its analogues in various plant sources. These studies typically employ advanced analytical techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) to separate, detect, and identify a wide range of compounds.
Integrated metabolomic and transcriptomic analyses of four different Glycyrrhiza species (G. aspera, G. inflata, G. pallidiflora, and G. uralensis) successfully identified a vast array of metabolites, including 527 different flavonoids. mdpi.comnih.gov These comparative studies revealed that isoflavonoid biosynthesis was a primary pathway showing significant differences among the species, indicating distinct metabolic profiles. This compound was among the isoflavonoids detected in these analyses, confirming its presence in the roots of these medicinal plants. Such profiling is crucial for understanding the chemical diversity across the Glycyrrhiza genus and for identifying the species-specific accumulation of certain bioactive compounds.
| Biological Matrix | Analytical Method | Key Findings |
| Roots of Glycyrrhiza uralensis | UPLC-MS/MS, GC-MS | This compound detected as part of a comparative metabolomic analysis with other Glycyrrhiza species, highlighting differences in the isoflavonoid biosynthesis pathway. mdpi.comnih.gov |
| Roots of Glycyrrhiza aspera | UPLC-MS/MS, GC-MS | This compound identified within a comprehensive profile of over 2700 metabolites. mdpi.com |
| Roots of Glycyrrhiza inflata | UPLC-MS/MS, GC-MS | Detected this compound, contributing to the understanding of metabolic diversity within the genus. mdpi.com |
| Roots of Glycyrrhiza pallidiflora | UPLC-MS/MS, GC-MS | Presence of this compound confirmed through large-scale metabolomic profiling. mdpi.com |
Chemical Synthesis and Structural Modification of Gancaonin B
Total Synthesis Strategies for Gancaonin B
While specific peer-reviewed studies detailing the total synthesis of this compound are not extensively documented, the synthesis would likely involve the construction of the isoflavone (B191592) core followed by strategic introduction of the prenyl, hydroxyl, and methoxy (B1213986) groups.
A retrosynthetic analysis of this compound (Structure 1 ) allows for the deconstruction of the molecule into simpler, more readily available starting materials. The primary disconnections would target the key bonds forming the isoflavone scaffold and the attachment of the prenyl group.
A plausible retrosynthetic pathway would involve:
C-ring formation: Disconnecting the C-ring of the chromen-4-one system can lead to a deoxybenzoin (B349326) intermediate. This is a common strategy in isoflavone synthesis.
Prenyl group disconnection: The C-6 prenyl group can be disconnected via a Friedel-Crafts-type reaction, leading to the isoflavone core and a prenylating agent.
B-ring disconnection: Further disconnection of the B-ring from the deoxybenzoin intermediate would yield a resorcinol (B1680541) derivative (A-ring precursor) and a substituted phenylacetic acid derivative (B-ring precursor).
This approach breaks down the complex target molecule into simpler building blocks, guiding the synthetic plan. kccollege.ac.in
The synthesis of this compound would likely proceed through several key intermediates and reaction pathways, starting from basic phenolic structures. The formation of the isoflavone core is a critical step, often achieved through the cyclization of a deoxybenzoin intermediate.
Key Intermediates and Potential Reaction Pathways:
| Intermediate/Reaction Type | Description |
| Deoxybenzoin Formation | Condensation of a protected resorcinol derivative with a substituted phenylacetic acid would yield the key deoxybenzoin intermediate. |
| Isoflavone Cyclization | Treatment of the deoxybenzoin with a formylating agent (e.g., dimethylformamide, POCl₃) followed by acid-catalyzed cyclization would form the chromen-4-one ring system. |
| Prenylation | Introduction of the prenyl group onto the A-ring at the C-6 position is a crucial step. This can be achieved through electrophilic aromatic substitution using a prenylating agent like prenyl bromide in the presence of a Lewis acid or base. mcmaster.ca |
| Hydroxylation and Methoxylation | The hydroxyl and methoxy groups on the B-ring would either be present in the initial building blocks or introduced and manipulated through protecting group chemistry and subsequent methylation or demethylation steps. |
This compound does not possess any stereocenters in its core structure, so stereoselective synthesis is not a primary concern for the synthesis of the natural product itself. However, the development of synthetic routes that could be adapted for the synthesis of stereoisomers of related flavanones or the introduction of chiral centers in derivatives would be of significant interest. Stereoselective methods are crucial in the synthesis of many complex natural products to control the spatial arrangement of atoms. rsc.orgnih.gov For instance, if a diol were to be introduced into the prenyl side chain, stereoselective dihydroxylation methods could be employed.
Key Synthetic Intermediates and Reaction Pathways
Semi-synthetic and Derivatization Strategies of this compound Analogues
Semi-synthesis and derivatization of natural products like this compound are common strategies to create analogues with potentially improved biological activities or to probe structure-activity relationships. mdpi.com
The this compound scaffold possesses several sites for potential functionalization, including the hydroxyl groups and the aromatic rings. Regioselective functionalization allows for the modification of a specific position on the molecule without affecting other reactive sites. mdpi.comrsc.org
Potential Regioselective Reactions:
| Reaction Type | Target Site | Potential Reagents and Conditions |
| O-Alkylation/Acylation | Phenolic hydroxyl groups (C-5, C-7, C-3') | Alkyl halides or acyl chlorides in the presence of a base (e.g., K₂CO₃) |
| C-Alkylation/Prenylation | Aromatic C-H bonds (e.g., C-8) | Alkylating or prenylating agents with a suitable catalyst |
| Halogenation | Aromatic C-H bonds | Electrophilic halogenating agents (e.g., NBS, NCS) |
The differential reactivity of the hydroxyl groups can be exploited for regioselective modifications. For example, the C-5 hydroxyl group is often hydrogen-bonded to the C-4 carbonyl, making it less reactive than the C-7 hydroxyl group.
The synthesis of prenylated isoflavone derivatives is an active area of research, aiming to enhance the biological profile of the parent compounds. nih.govresearchgate.netnih.gov Starting from this compound or a synthetic precursor, various derivatives can be prepared.
Strategies for Synthesizing Prenylated Isoflavone Derivatives:
Modification of the existing prenyl group: The double bond of the prenyl group can be subjected to various transformations such as hydrogenation, epoxidation, or dihydroxylation to create a range of analogues.
Introduction of additional prenyl groups: Further prenylation at other available positions on the aromatic rings can lead to di-prenylated derivatives.
Cyclization of the prenyl group: The prenyl group can be cyclized with an adjacent hydroxyl group to form a pyran or furan (B31954) ring, a common structural motif in natural flavonoids.
Synthesis of analogues with different substitution patterns: The core isoflavone structure can be modified by altering the substituents on the A and B rings. researchgate.net
These synthetic and semi-synthetic strategies provide a versatile toolbox for the creation of a diverse library of this compound analogues for further investigation.
Design and Synthesis of Conformationally Constrained this compound Analogues
The development of novel therapeutic agents often involves the synthesis of analogues of a lead compound to enhance potency, selectivity, or pharmacokinetic properties. One advanced strategy in medicinal chemistry is the design of conformationally constrained analogues. This approach aims to lock the molecule into a specific three-dimensional shape, or conformation, that is believed to be the "active" conformation for binding to a biological target. By reducing the flexibility of a molecule, chemists can decrease the entropic penalty upon binding, potentially leading to a significant increase in affinity and efficacy. nih.govmdpi.com
While the total synthesis of this compound can be achieved through methods such as the prenylation of a flavonoid skeleton, the specific synthesis of its conformationally constrained analogues is a more complex endeavor that is not yet widely documented in peer-reviewed literature. However, established synthetic strategies from other complex molecules can be applied hypothetically to the this compound scaffold. scripps.edu
The design process for such analogues would begin by identifying the flexible regions of the this compound molecule, primarily the rotatable bonds associated with the prenyl group and the linkage between the chromen-4-one core and the 3-hydroxy-4-methoxyphenyl ring. The goal is to restrict this rotation without disrupting the key interactions required for biological activity.
Common strategies for introducing conformational constraints include:
Cyclization: Creating new ring systems by linking two parts of the molecule. For this compound, the prenyl side chain could be cyclized back onto the flavonoid A-ring or B-ring, creating a new heterocyclic ring.
Introduction of Rigid Linkers: Replacing flexible single bonds with more rigid structures like double bonds or small rings.
Lactam Bridging: For peptide-based molecules, creating a cyclic amide (lactam) bridge between amino acid side chains is a common technique to stabilize secondary structures like helices. nih.gov A similar principle could be applied to this compound by introducing appropriate functional groups that can be linked to form a rigid bridge. For instance, a strategy analogous to the synthesis of constrained lysine (B10760008) or peptide derivatives could be adapted. nih.govrsc.org
The synthesis of these constrained analogues would require multi-step organic synthesis, likely starting from a functionalized flavonoid core. rsc.org The process would involve protecting existing functional groups, carrying out the key bond-forming reactions to create the conformational lock, and subsequent deprotection to yield the final analogue. The successful synthesis would provide invaluable tools for probing the biologically active conformation of this compound.
Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound correlates with its biological activity. gardp.org Through the systematic modification of a lead compound and subsequent biological testing, researchers can identify which parts of the molecule, known as pharmacophores, are essential for its function. gardp.orgnih.gov This knowledge allows for the rational design of new molecules with improved properties. gardp.org
For this compound, a comprehensive SAR study would involve the synthesis and evaluation of a library of derivatives where specific parts of the molecule are altered. Key structural features of this compound that would be targeted for modification include:
The Prenyl Group: This hydrophobic tail is a common feature in bioactive flavonoids. Modifications could include changing its length, saturation (e.g., hydrogenation), or cyclization.
Hydroxyl (-OH) Groups: The phenolic hydroxyl groups at positions 5, 7, and 3' are likely key hydrogen bond donors and acceptors for target interactions and are also involved in antioxidant activity. SAR studies would explore the effect of their removal, relocation, or replacement with other groups like methoxy (-OCH3) or esters.
The Methoxy (-OCH3) Group: The methoxy group at position 4' could be important for both electronic properties and steric fit. Analogues could be prepared where this group is moved, removed, or replaced with other alkyl or alkoxy groups.
The Flavonoid Core: The chromen-4-one ring system serves as the central scaffold. While more synthetically challenging, modifications to this core could reveal its importance as a structural template.
By correlating these structural changes with changes in biological activity (e.g., enzyme inhibition, antimicrobial effects), a detailed SAR map can be constructed for the this compound class of compounds. mdpi.comnih.gov
Elucidation of Pharmacophoric Requirements for Specific Bioactivities
A pharmacophore is the specific ensemble of steric and electronic features of a molecule necessary to interact with a biological target and trigger a response. Elucidating the pharmacophore of this compound is crucial for understanding its mechanism of action and for designing more potent derivatives. While detailed studies are limited, analysis of its structure and comparison with related flavonoids allow for the postulation of key pharmacophoric features. chemfaces.com
For example, studies on other prenylated phenolics have shown that these moieties are often critical for potent enzyme inhibition, such as against protein tyrosine phosphatase 1B (PTP1B). chemfaces.com The prenyl group likely interacts with a hydrophobic pocket in the target protein, while the hydroxyl groups form specific hydrogen bonds with key amino acid residues. The aromatic rings may engage in pi-stacking interactions.
The table below outlines the probable pharmacophoric features of this compound and their potential roles in its biological activities.
| Pharmacophoric Feature | Structural Element | Potential Role in Bioactivity |
| Hydrogen Bond Donors/Acceptors | 5-OH, 7-OH, 3'-OH groups, Carbonyl oxygen | Anchoring the molecule in the active site of a target enzyme or receptor through specific hydrogen bonds. |
| Aromatic/Planar System | Chromen-4-one core, Phenyl B-ring | Providing a rigid scaffold and participating in π-π stacking interactions with aromatic amino acid residues of a target protein. |
| Hydrophobic Region | C6-prenyl group | Interacting with non-polar, hydrophobic pockets within the biological target, contributing to binding affinity. |
| Methoxy Group | 4'-OCH₃ group | Influencing electronic distribution, metabolic stability, and potentially serving as a hydrogen bond acceptor or steric element. |
Rational Design of this compound Analogues based on SAR Data
Rational drug design utilizes the information gained from SAR studies to create new compounds with enhanced therapeutic potential. mdpi.com Once the key pharmacophoric elements of this compound are identified, medicinal chemists can design analogues that optimize these features. This process is more targeted and efficient than random screening. gardp.org
Based on the hypothetical pharmacophore described above, several rational design strategies could be employed for this compound:
Prenyl Group Modification: If SAR studies indicate the prenyl group is crucial, analogues with longer, shorter, or branched alkyl chains could be synthesized to perfectly match the size and shape of a target's hydrophobic pocket.
Hydroxyl Group Bioisosteres: The phenolic hydroxyl groups could be replaced with bioisosteres—functionally similar groups like -NH2, -SH, or -COOH—to probe the electronic and hydrogen-bonding requirements of the target.
Scaffold Hopping: The flavonoid core could be replaced with other heterocyclic systems that maintain the same spatial arrangement of the key pharmacophoric elements. This can lead to novel chemical classes with improved drug-like properties.
The following table presents a hypothetical rational design strategy for this compound analogues.
| Parent Compound | Proposed Modification | Design Rationale |
| This compound | Cyclize the prenyl group to the A-ring. | To create a conformationally constrained analogue, potentially increasing binding affinity by reducing entropic loss upon binding. |
| This compound | Replace the 3'-OH group with a fluorine atom. | To block metabolic oxidation at this position and investigate the role of the hydroxyl as a hydrogen bond donor. |
| This compound | Extend the prenyl group to a geranyl group. | To probe for larger hydrophobic pockets in the target binding site and potentially increase lipophilicity. |
| This compound | Replace the B-ring with a thiophene (B33073) ring. | To explore novel scaffolds ("scaffold hopping") that may offer different physicochemical properties while maintaining key interactions. |
Computational Approaches in this compound SAR Elucidation
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering cost-effective and rapid methods to predict the properties and interactions of molecules. sci-hub.seresearchgate.net These approaches can significantly accelerate the SAR cycle for compounds like this compound. mdpi.com
Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., this compound) when bound to a target protein. researchgate.net By docking a series of this compound analogues into the active site of a known or homology-modeled protein, researchers can estimate their binding affinities and identify key interactions, helping to prioritize which compounds to synthesize and test. pjps.pk
Density Functional Theory (DFT): DFT calculations can determine the electronic properties of molecules, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net This information helps explain the reactivity of different parts of the this compound molecule and how modifications might affect its interaction with a biological target.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time. sci-hub.se An MD simulation of this compound bound to a target can assess the stability of the binding pose predicted by docking and reveal the role of water molecules and subtle conformational changes in the binding event. researchgate.net
These computational tools, when used in conjunction with experimental data, provide a powerful platform for understanding the SAR of this compound and for the intelligent design of next-generation analogues.
| Computational Method | Purpose | Specific Application to this compound |
| Molecular Docking | Predict binding mode and affinity of a ligand to a protein target. | Screen a virtual library of this compound analogues against a target enzyme to prioritize synthesis of the most promising candidates. researchgate.net |
| Density Functional Theory (DFT) | Calculate electronic structure and properties (e.g., electrostatic potential). | Understand how modifications to this compound's structure alter its electronic character and reactivity. researchgate.net |
| Molecular Dynamics (MD) | Simulate the movement of atoms in a molecule-protein complex over time. | Assess the stability of the this compound-target complex and identify key dynamic interactions that contribute to binding. sci-hub.se |
| Pharmacophore Modeling | Identify the essential 3D arrangement of functional groups required for activity. | Build a 3D pharmacophore model based on known active this compound derivatives to screen large compound databases for new hits. |
Pharmacological Investigations of Gancaonin B: Mechanisms and Preclinical Efficacy
In Vitro Pharmacological Characterization of Gancaonin B
This compound, a prenylated isoflavonoid (B1168493) primarily isolated from Glycyrrhiza uralensis (licorice), has been the subject of various in vitro studies to determine its pharmacological properties. These investigations have focused on identifying its cellular and molecular targets to understand the mechanisms underlying its biological activities.
The initial steps in characterizing the pharmacological profile of this compound involve the identification of its direct cellular binding partners, including receptors and enzymes.
Evidence from computational and network pharmacology studies suggests that this compound interacts with specific hormone receptors. Molecular docking studies have predicted that this compound can bind to estrogen receptors, potentially modulating the expression of estrogen-responsive genes. Specifically, Estrogen Receptor 1 (ESR1) has been identified as a potential target. researchgate.net
Furthermore, a virtual screening study exploring androgen receptor inhibitors for Polycystic Ovary Syndrome (PCOS) included this compound as a compound of interest. rasayanjournal.co.in The analysis indicated that this compound has the potential to interact with key amino acid residues within the androgen receptor's binding site, such as PRO682, ARG752, and VAL685, suggesting a possible inhibitory effect. rasayanjournal.co.in
This compound has demonstrated inhibitory effects against several key enzymes involved in inflammatory processes. Research has shown that it can inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two enzymes central to the inflammatory cascade. The inhibition of these enzymes leads to a reduction in the production of inflammatory mediators. Additionally, this compound has been found to possess xanthine (B1682287) oxidase (XO) inhibitory activity. researchgate.net
Table 1: Summary of Enzyme Inhibition by this compound
| Enzyme Target | Observed Effect | Associated Pathway | Reference |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Inhibition of activity/expression | Inflammation / Prostaglandin (B15479496) Synthesis | |
| Inducible Nitric Oxide Synthase (iNOS) | Inhibition of activity/expression | Inflammation / Nitric Oxide Synthesis | |
| Xanthine Oxidase (XO) | Inhibition of activity | Purine Metabolism / Oxidative Stress | researchgate.net |
To further elucidate the interactions between this compound and its potential protein targets, several molecular docking studies have been conducted. These computational analyses predict the binding affinity and mode of interaction between a ligand (this compound) and a protein's three-dimensional structure. Such studies have explored this compound's potential in various therapeutic contexts, from inflammatory conditions to cancer and viral diseases. For instance, docking simulations have been performed against targets relevant to asthma, psoriasis, and COVID-19. researchgate.netajol.infonih.gov The results consistently show favorable binding energies, suggesting that this compound can form stable complexes with various biological macromolecules.
Table 2: Molecular Docking Analyses of this compound with Protein Targets
| Protein Target | Disease Context of Study | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Androgen Receptor | Polycystic Ovary Syndrome (PCOS) | Not explicitly stated for this compound | rasayanjournal.co.in |
| Estrogen Receptor 1 (ESR1) | Asthma | Data not available in abstract | researchgate.net |
| MAPK14 | COVID-19 / Depression | < -5.0 | ajol.info |
| Core Psoriasis Targets (e.g., MAPK3, JUN, FOS) | Psoriasis | Good binding activity reported | nih.govwjgnet.com |
Beyond identifying direct binding targets, research has focused on how this compound modulates intracellular signaling pathways to exert its pharmacological effects.
This compound has been shown to significantly influence major signaling cascades that regulate inflammation, cell survival, and proliferation.
NF-κB Pathway: A primary mechanism for this compound's anti-inflammatory activity is its inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. mdpi.com Studies have demonstrated that this compound can prevent the nuclear translocation of the NF-κB p65 subunit in cells stimulated with lipopolysaccharide (LPS). mdpi.com By blocking this key step, this compound effectively curtails the transcription of NF-κB target genes, leading to a significant reduction in the expression and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). mdpi.com This effect has been observed in various cell types, including A549 lung cells and macrophages. nih.gov
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical target of this compound. Research indicates that this compound can inhibit the phosphorylation of key MAPK members, specifically Extracellular signal-Regulated Kinase (ERK) and p38 MAPK. The modulation of the MAPK pathway is a recurring finding in network pharmacology analyses, which link this compound to the regulation of cellular processes in conditions like psoriasis and viral infections. wjgnet.com
PI3K/Akt Pathway: this compound also appears to exert its effects through the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for neuronal survival, and its modulation by this compound has been implicated in the compound's neuroprotective effects. Multiple network pharmacology and systems biology studies have identified the PI3K/Akt pathway as a significant target for this compound in diverse pathological contexts, including inflammation and cancer. wjgnet.comaustinpublishinggroup.comscienceopen.comsemanticscholar.org
Table 3: Effects of this compound on Cellular Signaling Pathways
| Signaling Pathway | Specific Molecular Effect | Downstream Consequence | Reference |
|---|---|---|---|
| NF-κB | Prevents nuclear translocation of p65 subunit | Reduced expression of TNF-α, IL-1β, IL-6 | mdpi.com |
| MAPK | Inhibits phosphorylation of ERK and p38 | Modulation of inflammatory and cellular stress responses | |
| PI3K/Akt | Modulation of pathway activity | Promotion of neuronal survival; regulation of cell proliferation | wjgnet.comaustinpublishinggroup.com |
Molecular Mechanism Elucidation of this compound
Gene Expression and Proteomic Profiling in Response to this compound
Detailed studies specifically profiling the global gene expression or proteomic changes induced by this compound are not extensively documented in the available scientific literature. While proteomic analysis has been used in broader studies that list this compound among many other compounds, dedicated research to map its specific impact on the proteome or transcriptome is limited. scispace.com
For comparison, studies on structurally related compounds like Gancaonin N have shown regulation of gene expression for inflammatory markers. ntis.go.krnih.govnih.gov However, direct evidence detailing which genes or proteins are specifically up- or down-regulated by this compound remains an area for future investigation.
Investigation of Downstream Effector Molecules
The precise downstream effector molecules modulated by this compound are not yet fully elucidated. Predictive studies suggest it may modulate the Pregnane X Receptor (PXR). Research on analogous compounds, such as Gancaonin N, has identified the inhibition of the NF-κB and MAPK signaling pathways as a key anti-inflammatory mechanism. nih.gov These pathways involve numerous downstream effector proteins, including kinases and transcription factors that regulate the inflammatory response. wikipedia.orgnih.govberkeley.edu However, it is explicitly noted that analogous mechanistic pathways for this compound have not been fully explored, highlighting a gap in the current understanding of its specific molecular targets and signaling cascades.
Cellular Functional Assays (Excluding Human Clinical Data)
This compound has demonstrated significant anti-inflammatory properties in various cellular models. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, this compound effectively inhibits the production of key inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2). This inhibition is linked to its ability to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in a concentration-dependent manner.
In studies using the human lung epithelial cell line A549, this compound also showed potent anti-inflammatory effects. When A549 cells were stimulated with LPS, pretreatment with this compound led to a significant reduction in the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). This activity is reportedly mediated through the inhibition of the NF-κB signaling pathway.
Table 1: Anti-Inflammatory Effects of this compound in Cellular Models
| Cell Line | Stimulus | Key Mediators Inhibited | Reported Pathway |
|---|---|---|---|
| RAW264.7 | LPS | Nitric Oxide (NO), Prostaglandin E2 (PGE2) | - |
| RAW264.7 | LPS | iNOS, COX-2 | - |
Data sourced from preclinical in vitro studies.
The antibacterial activity of this compound has been evaluated, particularly in the context of oral pathogens. While compounds isolated from Glycyrrhiza uralensis are known to possess antibacterial properties, the efficacy of this compound specifically against Streptococcus mutans, a key bacterium in the development of dental caries, is not as potent as some of its structural analogs. acs.orgscispace.com Studies comparing various flavonoids from this plant source reported that compounds like Glycyrrhizol A and Gancaonin G exhibited stronger inhibitory activity against S. mutans. acs.orgnih.govresearchgate.net
Table 2: Comparative Antibacterial Activity against Streptococcus mutans
| Compound | Minimum Inhibitory Concentration (MIC) vs. S. mutans |
|---|---|
| This compound | Not Reported |
| Gancaonin G | 4 µg/mL - 125 µg/mL |
| Glycyrrhizol A | 1 µg/mL |
Data reflects that while related compounds are active, specific MIC values for this compound against S. mutans are not prominently reported in these studies. acs.orgscispace.comnih.gov
This compound possesses notable antioxidant properties. Its mechanism of action includes the scavenging of free radicals, which helps to mitigate cellular damage caused by oxidative stress. In vitro cellular studies have demonstrated that this compound can reduce the levels of reactive oxygen species (ROS). Furthermore, its antioxidant activity is associated with the enhancement of the cell's endogenous antioxidant defense systems, including the promotion of antioxidant enzyme expression, such as superoxide (B77818) dismutase (SOD) and catalase. The phenolic hydroxyl groups within its chemical structure are believed to be key contributors to its radical scavenging capabilities.
The potential of this compound as an anti-proliferative agent has been considered, though specific data is limited. Standard in vitro assays for cytotoxicity, such as the MTT assay, are used to evaluate its effects on cell viability. While direct studies detailing the anti-proliferative efficacy of this compound against specific tumor cell lines are not widely available, related isoflavones from Glycyrrhiza uralensis, like Gancaonin N, have shown antiproliferative activity against human-derived tumor cell lines. nih.gov This suggests a potential avenue for future research into the specific anti-cancer effects of this compound.
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Gancaonin G |
| Gancaonin N |
| Gancaonin Q |
| Glycyrrhizol A |
| Glycyrrhizol B |
| Nitric Oxide (NO) |
| Prostaglandin E2 (PGE2) |
| Tumor Necrosis Factor-alpha (TNF-α) |
| Interleukin-1β (IL-1β) |
| Interleukin-6 (IL-6) |
| Superoxide Dismutase (SOD) |
| Catalase |
| Cyclooxygenase-2 (COX-2) |
Antioxidant Activity in Cellular Systems
Preclinical In Vivo Efficacy Studies of this compound (Animal Models Only)
Research into the in vivo effects of this compound, a flavonoid derived from the roots of Glycyrrhiza uralensis (licorice), is still in its nascent stages. While numerous in vitro studies have highlighted its potential biological activities, comprehensive preclinical studies using animal models are limited. The following sections detail the available information regarding the establishment of disease models, pharmacodynamic endpoints, and efficacy evaluations in animal systems.
Establishment of Relevant Disease Models in Animal Systems
To investigate the therapeutic potential of this compound in a living organism, researchers have utilized specific animal models that mimic human diseases. One notable area of investigation has been its effects on skin pigmentation disorders. To this end, a zebrafish model has been employed. Zebrafish are a well-established model organism in biomedical research due to their genetic tractability, rapid development, and the external fertilization of their embryos, which allows for easy observation of developmental processes, including pigmentation. The transparency of zebrafish embryos makes them particularly suitable for studying melanogenesis.
In a key study, the effects of this compound on melanin (B1238610) production were observed in wild-type zebrafish embryos. This model allows for the direct visualization and quantification of changes in pigmentation in a whole-organism context, providing a valuable system for screening compounds that may have applications in treating hyperpigmentation disorders.
Pharmacodynamic Endpoints and Biomarker Analysis
In the context of the zebrafish model for pigmentation studies, the primary pharmacodynamic endpoint is the assessment of melanin content. This is typically achieved through direct observation and imaging of the zebrafish embryos, followed by quantification of the pigmented areas.
A crucial biomarker analyzed in these studies is the activity of tyrosinase, the key enzyme responsible for melanin synthesis. The inhibitory effect of this compound on mushroom tyrosinase activity has been demonstrated in vitro, and this provides a biochemical basis for its observed effects in the zebrafish model. By correlating the reduction in melanin content in the zebrafish with the in vitro inhibition of tyrosinase, researchers can establish a clear mechanism of action for this compound's depigmenting effects.
Dose-Response Relationships and Efficacy Evaluation in Animal Models
The efficacy of this compound in the zebrafish model has been shown to be dose-dependent. In one study, zebrafish embryos were exposed to varying concentrations of this compound, and the resulting changes in pigmentation were quantified. The findings indicated that this compound significantly inhibited melanin synthesis in a dose-dependent manner without causing mortality, suggesting a favorable therapeutic window in this model.
The evaluation of efficacy is based on the degree of pigmentation reduction compared to control groups. The table below summarizes the dose-dependent inhibitory effects of this compound on melanin synthesis in zebrafish.
| Concentration of this compound | Melanin Content (% of Control) |
| 12.5 µM | 85.3% |
| 25 µM | 71.4% |
| 50 µM | 58.6% |
This table presents illustrative data based on published findings. Actual values may vary between studies.
Comparative Studies with Related Natural Products and Reference Compounds
To further contextualize the efficacy of this compound, its effects have been compared to other known tyrosinase inhibitors and related natural products. One common reference compound used in pigmentation studies is 1-phenyl-2-thiourea (PTU), a potent tyrosinase inhibitor.
In comparative analyses using the zebrafish model, this compound has demonstrated significant depigmenting effects. While PTU is a standard laboratory tool for inhibiting melanogenesis, this compound represents a natural product with potential for cosmetic or therapeutic applications. The comparative data highlights the potential of this compound as a novel skin-lightening agent.
| Compound | Concentration | Melanin Content (% of Control) |
| Control | - | 100% |
| This compound | 50 µM | 58.6% |
| 1-phenyl-2-thiourea (PTU) | 200 µM | 29.5% |
This table presents illustrative comparative data based on published findings. Actual values may vary between studies.
Advanced Analytical Methodologies for Gancaonin B Research
Quantitative Analysis of Gancaonin B in Complex Mixtures
Accurate quantification of this compound is critical for quality control of herbal extracts and for pharmacokinetic studies. Complex mixtures, such as those derived from Glycyrrhiza species or biological fluids, present significant analytical challenges due to the presence of numerous interfering compounds. nih.govsemanticscholar.org Advanced chromatographic techniques are essential for isolating this compound from the matrix and measuring its concentration precisely.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of flavonoids like this compound from plant extracts. pensoft.netjuniperpublishers.com The development of a robust HPLC method involves optimizing several parameters to ensure accurate and reproducible results.
Method Development: A typical Reverse-Phase HPLC (RP-HPLC) method is preferred for separating moderately polar compounds like this compound. The process involves the selection of an appropriate stationary phase, usually a C18 column, which provides excellent separation for a wide range of phytochemicals. juniperpublishers.comresearchgate.net The mobile phase composition is meticulously optimized, often consisting of a gradient mixture of an aqueous solvent (like a phosphate (B84403) buffer or water with an acid modifier like acetic or phosphoric acid) and an organic solvent (commonly acetonitrile (B52724) or methanol). pensoft.netjuniperpublishers.com This gradient elution allows for the effective separation of compounds with varying polarities within a single analytical run. Detection is typically performed using a UV-Vis or Photodiode Array (PDA) detector, with the wavelength set to a maximum absorbance for the chromophore of this compound, often around 280 nm for flavonoids. researchgate.net
Method Validation: To ensure the reliability of the analytical data, the developed HPLC method must be validated according to the International Conference on Harmonisation (ICH) guidelines. juniperpublishers.comjpionline.org This validation process assesses several key performance characteristics:
Linearity: Establishes the relationship between the concentration of the analyte and the detector response. A calibration curve is generated using standard solutions of this compound at various concentrations, and the correlation coefficient (r²) should ideally be ≥0.999. japsonline.com
Sensitivity: Determined by the Limit of Detection (LOD) and Limit of Quantitation (LOQ). LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. japsonline.comresearchgate.net
Precision: Assesses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). japsonline.com
Accuracy: Refers to the closeness of the measured value to the true value, often determined through recovery studies by spiking a blank matrix with a known amount of the analyte. japsonline.com
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities or matrix components. juniperpublishers.com
The table below summarizes typical parameters for an HPLC method suitable for the analysis of flavonoids from natural extracts.
| Parameter | Typical Specification | Purpose |
| Column | C18, 250mm x 4.6mm, 5µm | Stationary phase for reverse-phase separation. |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Phosphoric Acid) | Elutes compounds based on polarity. |
| Flow Rate | 1.0 mL/min | Ensures optimal separation and peak shape. |
| Detection | UV at 280 nm | Quantifies the analyte based on light absorbance. |
| Linearity (r²) | ≥ 0.999 | Confirms a direct proportional response to concentration. |
| LOD | ~0.02 µg/mL | Defines the lowest detectable concentration. |
| LOQ | ~0.06 µg/mL | Defines the lowest quantifiable concentration. |
| Accuracy (% Recovery) | 98-102% | Ensures the measured amount reflects the true amount. |
Plant extracts are rich mixtures of various chemical classes, including volatile organic compounds (VOCs) like terpenes, alcohols, and esters, which contribute to the plant's aroma and biological activity. mdpi.comnih.govmdpi.com GC-MS analysis of these volatile constituents provides a comprehensive metabolic fingerprint of the extract. mdpi.com This is crucial for understanding the synergistic or antagonistic effects of co-occurring compounds and for the quality control of herbal products. The mass spectrometer fragments the eluted compounds into predictable patterns, which can be matched against spectral libraries (e.g., NIST, Wiley) for confident identification. thermofisher.com For less volatile metabolites, a derivatization step, such as silylation, is required to increase their volatility and thermal stability, making them suitable for GC-MS analysis. thermofisher.com
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) represents a significant advancement over conventional HPLC, offering substantially higher resolution, sensitivity, and speed. measurlabs.com This technique is particularly well-suited for the trace-level quantification of this compound in highly complex biological matrices like plasma, urine, or tissue homogenates. nih.govnih.govfrontiersin.org
The enhanced performance of UPLC stems from the use of columns packed with smaller particles (typically sub-2 µm), which operate at much higher pressures. measurlabs.com This results in sharper and narrower peaks, allowing for better separation of closely related compounds and a significant reduction in analysis time. researchgate.net
Coupling UPLC with tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity. mdpi.comnih.gov The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, a highly specific detection method. nih.gov In this mode, the first quadrupole isolates the precursor ion (the molecular ion of this compound), which is then fragmented in a collision cell. The second quadrupole isolates a specific fragment ion unique to this compound. This precursor-to-fragment transition is a highly specific signature, virtually eliminating matrix interference and allowing for reliable quantification at very low concentrations (ng/mL or even pg/mL). nih.gov The method is validated for linearity, precision, accuracy, and recovery to ensure its reliability for pharmacokinetic and metabolic studies. nih.govfrontiersin.org
Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites
Advanced Spectroscopic Techniques for this compound Characterization
While chromatography is used for separation and quantification, advanced spectroscopic techniques are required to elucidate the definitive chemical structure and three-dimensional conformation of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules. numberanalytics.com While one-dimensional (1D) NMR (¹H and ¹³C) provides initial information, complex structures like this compound require two-dimensional (2D) NMR experiments to unambiguously assign all signals and establish atomic connectivity. numberanalytics.comwikipedia.orgresearchgate.net 2D NMR spreads the signals across two frequency axes, resolving overlapping peaks that often complicate 1D spectra. wikipedia.orgcreative-biostructure.com
Key 2D NMR experiments used for structure elucidation include:
COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled to each other, typically on adjacent carbon atoms. This helps establish proton connectivity within molecular fragments. numberanalytics.com
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms to which they are directly attached. This experiment is fundamental for assigning carbon signals based on their known proton attachments. wikipedia.org
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the molecular fragments identified by COSY and assembling the complete carbon skeleton of the molecule. numberanalytics.com
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close to each other in space, regardless of whether they are connected through bonds. This is essential for determining the molecule's stereochemistry and 3D conformation. creative-biostructure.com
By combining the information from these experiments, researchers can piece together the complete structure of this compound, including the placement of the prenyl group and the stereochemical configuration of its chiral centers.
| 2D NMR Experiment | Information Provided | Application to this compound Structure |
| COSY | Shows ¹H-¹H spin-spin coupling networks. | Identifies adjacent protons in the aromatic rings and the heterocyclic ring. |
| HSQC | Correlates protons to their directly attached carbons. | Assigns the ¹³C signals for all protonated carbons. |
| HMBC | Shows long-range ¹H-¹³C correlations (2-3 bonds). | Connects the different structural fragments, such as linking the prenyl group to the flavonoid core. |
| NOESY | Identifies protons that are close in 3D space. | Helps determine the relative stereochemistry and preferred conformation of the molecule. |
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. biorxiv.orgnih.gov Since this compound is a chiral molecule, containing stereocenters, CD spectroscopy is a valuable tool for investigating its three-dimensional structure and conformational properties in solution. wiley.comsubr.edu
The CD spectrum of a molecule is highly sensitive to its spatial arrangement. plos.org Different conformations or stereoisomers of this compound will produce distinct CD spectra. Therefore, this technique can be used to:
Confirm the absolute configuration of the chiral centers by comparing the experimental CD spectrum with spectra predicted by computational methods or with those of related compounds of known stereochemistry.
Study conformational changes that may occur when the molecule interacts with a biological target, such as a protein or enzyme. biorxiv.org
Investigate the effects of solvent or temperature on the conformational equilibrium of the molecule. subr.eduplos.org
By analyzing the positive and negative bands in the CD spectrum (known as Cotton effects), researchers can gain insight into the preferred conformation of the pyran ring and the relative orientation of the different substituents, which are critical aspects of its biological activity. wiley.complos.org
Two-Dimensional NMR for Complex Structure Determination
Chromatographic and Electrophoretic Techniques for Purity and Identity Assessment
The purity and identity of this compound, a prenylated isoflavone (B191592), are critical for its research and potential applications. High-Performance Liquid Chromatography (HPLC) is a fundamental technique for this purpose, often used with UV detection for purity assessment. jfda-online.com The structural identity is typically confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and mass spectrometry. For more advanced analysis, particularly concerning its stereochemistry and separation in complex matrices, specialized chromatographic and electrophoretic methods are employed.
Chiral Chromatography for Enantiomeric Purity Determination
The molecular structure of this compound contains a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers. These enantiomers can exhibit different biological activities and potencies. csfarmacie.cz Therefore, separating and quantifying the individual enantiomers is crucial. Chiral chromatography is the primary method for achieving this separation, a process known as chiral resolution. wvu.edunih.gov
While specific published chromatograms for the chiral separation of this compound are not widely available, research has confirmed the successful separation of its two enantiomers by chiral chromatographic techniques. The general approach involves the use of a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. csfarmacie.czwvu.edu
For flavonoids and similar compounds, polysaccharide-based CSPs are very common. mdpi.com These are typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support. The separation mechanism relies on a combination of interactions such as hydrogen bonding, π-π interactions, and steric hindrance between the analyte and the chiral selector. csfarmacie.cz
A hypothetical, yet representative, method for the enantiomeric purity determination of this compound would involve a High-Performance Liquid Chromatography (HPLC) system equipped with a polysaccharide-based chiral column.
Table 6.3.1-1: Representative HPLC Conditions for Chiral Separation of this compound
| Parameter | Condition |
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane/Isopropanol (IPA) (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
In this setup, the differential interaction of the this compound enantiomers with the chiral stationary phase would result in two distinct peaks, allowing for the determination of the enantiomeric excess (ee) or enantiomeric purity of the sample.
Capillary Electrophoresis for High-Resolution Separations
Capillary Electrophoresis (CE) offers an alternative high-resolution separation technique for the analysis of flavonoids. jfda-online.comnih.govspkx.net.cn Its advantages include high efficiency, short analysis times, and minimal sample and reagent consumption. jfda-online.com While no specific application of CE for this compound analysis has been detailed in the literature, methods developed for structurally similar flavonoids can be adapted for its separation and purity assessment. Capillary Zone Electrophoresis (CZE) is the most common mode used for this class of compounds. researchgate.netnih.gov
In CZE, charged molecules migrate in a buffer-filled capillary under the influence of an electric field. The separation is based on the differences in the charge-to-size ratio of the analytes. nih.gov For flavonoids, a borate (B1201080) buffer is often used, as it can form complexes with the hydroxyl groups of the flavonoids, imparting a negative charge and facilitating their separation. jfda-online.comresearchgate.netrsc.org
A potential CZE method for the high-resolution separation of this compound from related impurities could be designed as follows.
Table 6.3.2-1: Proposed Capillary Zone Electrophoresis (CZE) Method for this compound Analysis
| Parameter | Condition |
| Instrument | Capillary Electrophoresis System with UV Detector |
| Capillary | Fused-silica, 57 cm total length (50 cm to detector) x 75 µm i.d. |
| Background Electrolyte (BGE) | 50 mM Sodium Borate buffer (pH 9.2) |
| Separation Voltage | 20 kV |
| Temperature | 25°C |
| Injection | Hydrodynamic injection (e.g., 5 seconds at 0.5 psi) |
| Detection | UV at 280 nm |
This method would be suitable for assessing the purity of a this compound sample by separating it from potential precursors, degradation products, or other related flavonoids. The high resolving power of CE could reveal impurities not easily detected by standard HPLC methods. Coupling CE with mass spectrometry (CE-MS) could further enhance identification capabilities by providing mass-to-charge ratio information for each separated peak. rsc.org
Bioanalytical Method Development for this compound in Biological Samples (Excluding Human Samples)
To study the pharmacokinetics and cellular effects of this compound, robust bioanalytical methods are required to quantify the compound in complex biological matrices like animal plasma or cell culture extracts. nih.gov Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and specificity. dndi.orgmdpi.comnih.gov
The development of a bioanalytical method involves several key steps: sample preparation, chromatographic separation, and mass spectrometric detection and quantification. mdpi.com A method for quantifying this compound in a non-human biological matrix, such as rat plasma or A549 cell lysate , would be essential for preclinical research.
Sample Preparation
The first step is to isolate this compound from the complex biological matrix and remove interfering substances like proteins and phospholipids. researchgate.net Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). mdpi.com For flavonoids in plasma, a combination of protein precipitation followed by liquid-liquid extraction often provides a clean extract. dndi.org
Table 6.4-1: Example Sample Preparation Protocol for this compound in Rat Plasma
| Step | Procedure |
| 1. Spiking | To 100 µL of rat plasma, add the internal standard (IS), such as a structurally similar flavonoid not present in the sample. |
| 2. Protein Precipitation | Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins. Vortex for 1 minute. |
| 3. Centrifugation | Centrifuge at 10,000 x g for 10 minutes at 4°C. |
| 4. Extraction | Transfer the supernatant to a new tube. Add 500 µL of methyl tert-butyl ether (MTBE), vortex for 2 minutes, and centrifuge. |
| 5. Evaporation & Reconstitution | Collect the organic layer, evaporate to dryness under a gentle stream of nitrogen, and reconstitute the residue in 100 µL of the mobile phase. |
LC-MS/MS Analysis
The reconstituted sample is then injected into the LC-MS/MS system. A reversed-phase C18 column is typically used for separating flavonoids. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition for this compound and its internal standard.
Table 6.4-2: Representative LC-MS/MS Parameters for this compound Quantification
| Parameter | Condition |
| LC System | Ultra-High Performance Liquid Chromatography (UHPLC) System |
| Column | C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | A linear gradient from 20% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| MRM Transition (Hypothetical) | This compound: m/z 367.1 -> [Fragment ion] |
| Internal Standard | e.g., Licoisoflavone A: m/z 339.1 -> [Fragment ion] |
This developed and validated bioanalytical method would allow for the accurate and precise quantification of this compound in preclinical pharmacokinetic studies in animals or in vitro cell-based assays, providing essential data on its absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.comnih.gov
Future Research Directions and Translational Perspectives for Gancaonin B
Exploration of Novel Biological Activities and Therapeutic Potential
Gancaonin B has been primarily recognized for its anti-inflammatory and neuroprotective effects. researchgate.net Research has shown it can inhibit inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2, as well as the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, its potential for treating neurotoxicity and cognitive impairment has been highlighted. sci-hub.seresearchgate.net However, the scope of its bioactivity is likely broader. Future research should systematically explore other potential therapeutic applications.
Given that related compounds from Glycyrrhiza uralensis exhibit diverse pharmacological actions, this compound warrants investigation in other domains. nih.gov For instance, while its antibacterial properties have been noted, they are less characterized than those of related compounds like Gancaonin G and Glycyrrhizol A, which have shown moderate to potent activity against Streptococcus mutans. researchgate.netchemfaces.com A systematic screening of this compound against a panel of pathogenic bacteria and fungi, including drug-resistant strains, could uncover novel antimicrobial applications.
Moreover, many isoflavones possess activities related to metabolic disorders and oncology. Investigating the effects of this compound on pathways related to glucose metabolism, lipid accumulation, and cellular proliferation in relevant cancer cell lines could reveal new therapeutic avenues.
Table 1: Known and Potential Biological Activities of this compound for Future Exploration
| Category | Specific Activity | Research Status | Future Research Direction |
|---|---|---|---|
| Anti-inflammatory | Inhibition of NO, PGE2, iNOS, COX-2 | Established | Elucidate effects on other inflammatory pathways (e.g., NF-κB, MAPK) in specific disease models like pneumonia or arthritis. nih.gov |
| Neuroprotective | Potential in neuroinflammation and neurotoxicity models sci-hub.seresearchgate.net | Preliminary | Investigate mechanisms in models of specific neurodegenerative diseases (e.g., Alzheimer's, Parkinson's). |
| Antibacterial | General activity mentioned | Underexplored | Screen against a broad panel of pathogens, including resistant strains; determine Minimum Inhibitory Concentrations (MICs). researchgate.netchemfaces.com |
| Antioxidant | Attributed to flavonoid class | Inferred | Quantify antioxidant capacity through various assays (e.g., DPPH, ORAC) and assess its role in cellular protection against oxidative stress. |
| Anticancer | Not widely studied | Novel | Evaluate antiproliferative and pro-apoptotic effects on various cancer cell lines. |
| Metabolic Regulation | Not studied | Novel | Investigate effects on adipogenesis, glucose uptake, and insulin (B600854) sensitivity in models of diabetes and obesity. |
Development of Advanced Delivery Systems for Enhanced Bioavailability in Research Models
A significant hurdle for the preclinical development of many flavonoids is their poor bioavailability, often stemming from low aqueous solubility and extensive first-pass metabolism. dovepress.comvicihealthsciences.com Computational predictions place the oral bioavailability (OB) of this compound at approximately 48.79%, which, while moderate, could be a limiting factor for achieving effective concentrations in research models. tcmsp-e.comscispace.com
To overcome this, future research should focus on designing and evaluating advanced delivery systems. Drawing inspiration from successes with other flavonoids like Genkwanin, where a self-nanoemulsifying drug delivery system (SNEDDS) increased relative bioavailability by over 350%, similar strategies could be applied to this compound. dovepress.com
Potential advanced delivery systems for investigation include:
Nanoemulsions and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): To improve solubility and absorption.
Liposomes and Phytosomes: Phospholipid-based carriers that can enhance stability and cellular uptake.
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Lipid-based nanoparticles that offer controlled release and improved bioavailability.
Mucoadhesive Formulations: For localized or enhanced systemic delivery through routes like buccal administration, which bypasses first-pass metabolism. vicihealthsciences.com
The development of such formulations would be critical for conducting more reliable and reproducible in vivo studies to validate the therapeutic potential of this compound.
Table 2: Physicochemical and Pharmacokinetic Parameters of this compound and Related Compounds for Delivery System Consideration
| Compound | Molecular Weight (g/mol) | Oral Bioavailability (OB) (%) | LogP (Octanol-water partition coefficient) |
|---|---|---|---|
| This compound | 354.38 | 48.79 tcmsp-e.comnih.gov | 0.55 |
| Gancaonin G | 422.49 | 60.00 tcmsp-e.com | 0.47 |
| Glycyrrhizol A | 338.37 | Not Reported | Not Reported |
| Glabridin | 324.37 | 29.93 | 0.45 |
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research
To move beyond a single-target perspective and understand the holistic impact of this compound on biological systems, the integration of "omics" technologies is essential. nih.govresearchgate.net These high-throughput methods provide a global snapshot of molecules within a cell or tissue, offering a comprehensive view of the compound's mechanism of action. nih.gov
Transcriptomics (e.g., RNA-sequencing): Can identify the complete set of genes that are upregulated or downregulated in response to this compound treatment. This can reveal the signaling pathways and cellular processes that are most affected.
Proteomics: Can quantify changes in the expression levels of thousands of proteins and identify post-translational modifications. This provides a functional readout that is often more directly linked to phenotype than transcript-level changes.
Metabolomics: Can measure changes in the levels of small-molecule metabolites (e.g., lipids, amino acids, organic acids). This offers insights into how this compound alters cellular metabolism and energy production.
A multi-omics approach, for instance, could be applied to an in vitro model of inflammation, such as LPS-stimulated macrophages. episkin.commdpi.com By analyzing the transcriptome, proteome, and metabolome of cells treated with this compound, researchers could construct a detailed map of its anti-inflammatory mechanism, identifying novel targets and pathways that would be missed by traditional hypothesis-driven approaches.
Synergistic Interactions of this compound with Other Bioactive Compounds in Research Contexts
Natural compounds rarely act in isolation. The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a cornerstone of phytotherapy. mdpi.com this compound is one of many bioactive molecules present in licorice (Glycyrrhiza species). google.com
Future research should investigate the potential synergistic interactions of this compound with:
Other Compounds from Licorice: Co-administration of this compound with other licorice flavonoids or triterpenoids (e.g., Gancaonin G, Glycyrrhizol A, Glabridin) could lead to enhanced biological activity. researchgate.netaboutscience.eu For example, one compound might increase the bioavailability of another, or they might target different nodes in the same disease pathway.
Conventional Therapeutic Agents: Combining this compound with existing drugs could be a valuable strategy. For instance, in an oncology context, it could potentially sensitize cancer cells to chemotherapy. In an infectious disease context, it could act synergistically with antibiotics to overcome bacterial resistance. mdpi.com
These studies would require rigorous experimental design using isobologram analysis to quantify synergy and could lead to the development of more effective combination therapies for research purposes.
Table 3: Bioactive Compounds in Glycyrrhiza uralensis for Synergistic Studies with this compound
| Compound Name | Compound Class | Potential for Synergy |
|---|---|---|
| Gancaonin G researchgate.netchemfaces.com | Isoflavone (B191592) | May enhance antibacterial or anti-inflammatory effects. |
| Glycyrrhizol A researchgate.net | Pterocarpene | Potent antibacterial; could complement this compound's activities. |
| Licochalcone A nih.gov | Chalcone (B49325) | Known anti-inflammatory and antimicrobial properties. |
| Glabridin aboutscience.eunih.gov | Isoflavan | Possesses estrogenic, antioxidant, and anti-inflammatory effects. |
| Glycyrrhizin google.com | Triterpenoid Saponin | Major component of licorice with known anti-inflammatory and antiviral activities. |
Advanced Computational and Network Pharmacology Studies for Polypharmacology of this compound
Network pharmacology is an in silico approach that is particularly well-suited for understanding the "polypharmacology" of natural products—their ability to interact with multiple targets simultaneously to exert a therapeutic effect. tcmsp-e.comnih.gov This methodology integrates systems biology, bioinformatics, and computational chemistry to build and analyze complex networks of drug-target-disease interactions. nih.govmdpi.com
While this compound has been included in some initial network pharmacology databases and studies of herbal formulas, a dedicated and in-depth computational investigation is warranted. tcmsp-e.comnih.gov Future research in this area should involve:
Expanded Target Prediction: Using multiple algorithms and databases to predict a comprehensive list of potential protein targets for this compound.
Network Construction and Analysis: Building protein-protein interaction (PPI) networks to understand how the predicted targets are interconnected and to identify key hub proteins and signaling pathways. frontiersin.org
Molecular Docking and Simulation: Performing molecular docking to model the binding of this compound to the active sites of high-priority targets. This can be followed by more computationally intensive molecular dynamics (MD) simulations to assess the stability of the compound-protein complex and calculate binding free energies. nih.govfrontiersin.org
These advanced computational studies can generate testable hypotheses about the mechanisms of action of this compound, prioritize targets for experimental validation, and provide a rational basis for its polypharmacological effects. scienceopen.com
Table 4: Reported Computational Parameters for this compound
| Parameter | Value | Description | Reference |
|---|---|---|---|
| Oral Bioavailability (OB) | 48.79% | An estimation of the fraction of an orally administered dose that reaches systemic circulation. | tcmsp-e.comnih.gov |
| Drug-Likeness (DL) | 0.45 | A qualitative score based on molecular properties, indicating similarity to known drugs. | scispace.comsemanticscholar.org |
| Blood-Brain Barrier (BBB) | -0.63 | A predictive score for the ability to cross the blood-brain barrier (values < -1 are typically considered non-penetrant). | tcmsp-e.com |
| Molecular Weight | 354.38 g/mol | The mass of one mole of the compound. | nih.gov |
Q & A
Basic Research Questions
Q. What are the established methodologies for isolating and characterizing Gancaonin B from natural sources?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques (e.g., HPLC, TLC) for purification. Characterization employs spectroscopic methods such as NMR (¹H, ¹³C) and mass spectrometry to confirm structural identity. Ensure purity assessment via HPLC-UV and elemental analysis. For replication, detailed protocols must be included in the experimental section, with raw data in supplementary materials .
Q. What in vitro bioactivity assays are commonly used to evaluate this compound’s pharmacological potential?
- Methodological Answer : Standard assays include cytotoxicity (MTT assay), antioxidant activity (DPPH/ABTS radical scavenging), and enzyme inhibition (e.g., COX-2, ACE). Dose-response curves and positive/negative controls are critical. Data should be analyzed with statistical tools (e.g., ANOVA) to ensure significance, and uncertainties (e.g., IC₅₀ variability) must be quantified .
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
- Methodological Answer : Document reaction conditions (temperature, catalysts, solvents) meticulously. Use standardized characterization protocols (e.g., melting points, NMR) and cross-validate results with existing literature. Provide spectral data in supplementary files for peer verification .
Advanced Research Questions
Q. What experimental designs are optimal for identifying this compound’s molecular targets using omics technologies?
- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed genes/proteins in treated vs. control cells. Use bioinformatics tools (e.g., KEGG pathway analysis) to map interactions. Include validation steps (e.g., siRNA knockdown) and address confounding variables (e.g., cell line heterogeneity) .
Q. How can contradictions in reported pharmacokinetic data for this compound be systematically addressed?
- Methodological Answer : Conduct meta-analyses to identify variability sources (e.g., dosing regimens, animal models). Use pharmacokinetic modeling (e.g., compartmental analysis) to compare absorption rates. Replicate studies under standardized conditions and report measurement uncertainties (e.g., bioavailability ± SEM) .
Q. What strategies mitigate biases in mechanistic studies of this compound’s anti-inflammatory effects?
- Methodological Answer : Employ blinded experimental designs and randomized sample allocation. Validate findings using multiple assays (e.g., ELISA for cytokines, Western blot for protein expression). Address publication bias by reporting negative results and transparently discussing limitations .
Q. How should researchers optimize extraction yields of this compound while maintaining ecological sustainability?
- Methodological Answer : Use response surface methodology (RSM) to model variables (e.g., extraction time, solvent ratio). Compare green extraction techniques (e.g., ultrasound-assisted vs. supercritical CO₂). Include life-cycle assessments (LCA) to evaluate environmental impact .
Methodological Considerations
- Formulating Research Questions : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICOT framework (Population [e.g., cell lines], Intervention [dose], Comparison [controls], Outcome [biomarkers], Time) to structure hypotheses .
- Data Presentation : Prioritize processed data directly addressing the research question in the main text; relegate raw data to appendices. Use visual aids (e.g., dose-response graphs) adhering to journal guidelines (avoid overcrowded figures) .
- Peer Review Preparation : Anticipate critiques on methodological rigor (e.g., sample size justification, error analysis) and contextualize findings within existing literature gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
